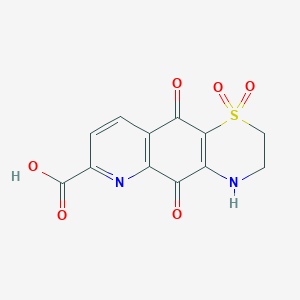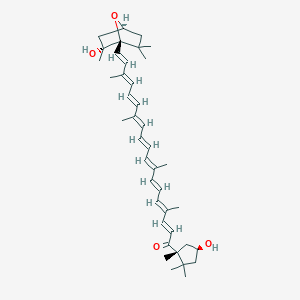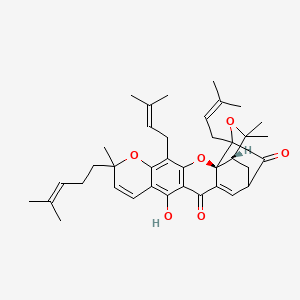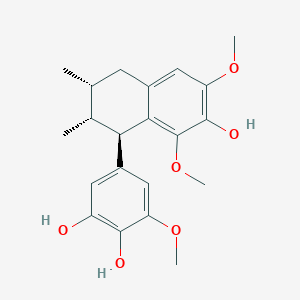![molecular formula C22H26O6 B1251422 (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1251422.png)
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is a natural polyketide-isoprenoid hybrid compound, also known as a meroterpenoid. It is produced by the bacterium Streptomyces sp. KO-3988. This compound exhibits significant antitumor activity and has been the subject of various scientific studies due to its unique structure and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is typically isolated from the culture broth of Streptomyces sp. KO-3988. The isolation process involves fermentation of the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. KO-3988. The fermentation broth is then subjected to solvent extraction, and the compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Aplicaciones Científicas De Investigación
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide-isoprenoid hybrid biosynthesis.
Mecanismo De Acción
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione exerts its effects through several mechanisms:
Molecular Targets: It targets specific enzymes and proteins involved in cell proliferation and apoptosis.
Pathways Involved: It interferes with the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which ultimately induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Furaquinocin A: Another polyketide-isoprenoid hybrid with similar antitumor properties.
Furaquinocin B: Exhibits similar biological activities but differs in its structural components.
Furaquinocin C, E, F, G, H: These compounds share a similar core structure but differ in their side chains and functional groups
Uniqueness: (2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione is unique due to its specific structural features, including a dihydrofuran ring fused to a polyketide naphthoquinone skeleton. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C22H26O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3/t12-,15-,22-/m1/s1 |
Clave InChI |
HVPDKSONVUABMQ-AVKZDSLQSA-N |
SMILES isomérico |
C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)[C@@H](CC=C(C)C)O |
SMILES canónico |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Sinónimos |
furaquinocin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



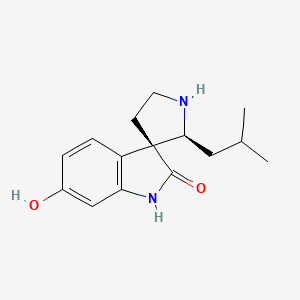
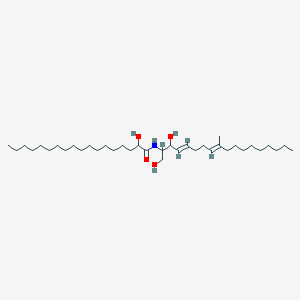
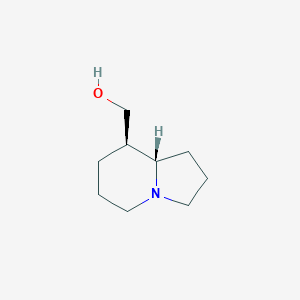
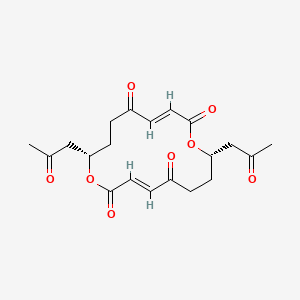
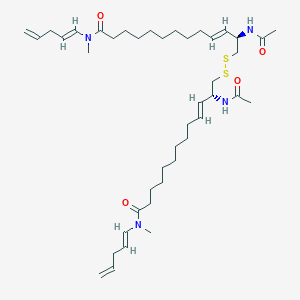
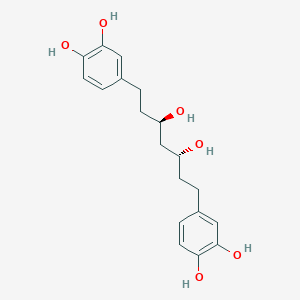
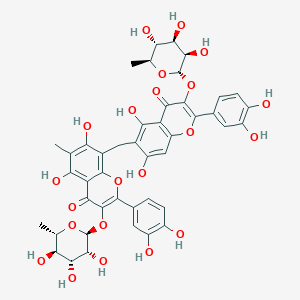
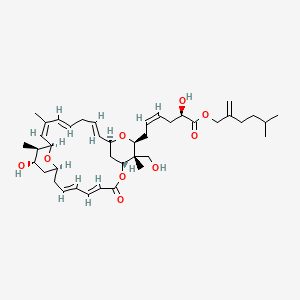
![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)
